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Abstract
DPM-1001 is a novel, orally bioavailable small molecule that has garnered significant interest

for its potential therapeutic applications in metabolic diseases. It functions as a potent and

selective non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key

negative regulator of insulin and leptin signaling pathways.[1] By inhibiting PTP1B, DPM-1001
enhances these signaling cascades, leading to improved glucose homeostasis and reduced

body weight in preclinical models.[2][3] This technical guide provides a comprehensive

overview of the chemical structure, a plausible synthetic route, and available preclinical data for

DPM-1001.

Chemical Structure and Properties
DPM-1001 is a synthetic analog of trodusquemine (MSI-1436), featuring a steroidal backbone

and a characteristic side chain.[3]

Table 1: Chemical and Physical Properties of DPM-1001
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Property Value

IUPAC Name

methyl (R)-4-

((3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-

hydroxy-10,13-dimethyl-3-((4-((pyridin-2-

ylmethyl)amino)butyl)amino)hexadecahydro-1H-

cyclopenta[a]phenanthren-17-yl)pentanoate

Chemical Formula C35H57N3O3

Molecular Weight 567.85 g/mol

CAS Number 1471172-27-6

Appearance White to off-white solid

Solubility Soluble in DMSO

InChI Key RVANDQULNPITCN-MCVYBXALSA-N

SMILES

C--INVALID-LINK--

[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@

H]2--INVALID-LINK--

NCCCCNCC5=CC=CC=N5)C">C@@HO)C

Plausible Synthesis of DPM-1001
While a specific, detailed synthesis protocol for DPM-1001 has not been publicly disclosed, a

plausible synthetic route can be devised based on the known synthesis of its analog,

trodusquemine, and general methods for the synthesis of aminosteroids. The key

transformation is the introduction of the N1-(pyridin-2-ylmethyl)butane-1,4-diamine side chain

onto a suitable steroid precursor via reductive amination. A likely starting material is a derivative

of a readily available steroid, such as dehydroepiandrosterone, which possesses a ketone at

the C-3 position that can be functionalized.

Experimental Protocol: Plausible Reductive Amination
for DPM-1001 Synthesis
Materials:
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3-keto-steroid precursor (e.g., a derivative of dehydroepiandrosterone with the appropriate

C-17 side chain)

N1-(pyridin-2-ylmethyl)butane-1,4-diamine

Sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN)

Anhydrous dichloroethane (DCE) or methanol

Acetic acid (catalytic amount)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Appropriate solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

To a solution of the 3-keto-steroid precursor (1 equivalent) in anhydrous DCE, add N1-

(pyridin-2-ylmethyl)butane-1,4-diamine (1.2 equivalents) and a catalytic amount of acetic

acid.

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine

intermediate.

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by

thin-layer chromatography (TLC).

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium

bicarbonate solution.
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Extract the aqueous layer with dichloromethane (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude

product.

Purify the crude product by silica gel column chromatography using a suitable solvent

gradient (e.g., 0-10% methanol in dichloromethane) to afford the desired 3β-amino steroid

product, DPM-1001.

Characterize the final product by NMR, mass spectrometry, and HPLC to confirm its identity

and purity.

Mechanism of Action and Signaling Pathways
DPM-1001 exerts its therapeutic effects by inhibiting PTP1B, which in turn enhances insulin

and leptin signaling.[1] PTP1B normally dephosphorylates the activated insulin receptor (IR)

and insulin receptor substrate (IRS) proteins, as well as Janus kinase 2 (JAK2) in the leptin

signaling pathway, thereby attenuating their downstream signals.[4][5] By inhibiting PTP1B,

DPM-1001 maintains the phosphorylated, active states of these key signaling molecules.[6]
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Fig. 1: DPM-1001 Mechanism of Action on Insulin and Leptin Signaling Pathways.

Preclinical Data
In Vitro Potency
DPM-1001 is a potent inhibitor of PTP1B.

Table 2: In Vitro Activity of DPM-1001

Parameter Value Reference

IC50 100 nM [2]

In Vivo Efficacy
Preclinical studies in diet-induced obese mice have demonstrated the in vivo efficacy of DPM-
1001.
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Table 3: Summary of In Vivo Efficacy Study of DPM-1001 in Mice

Parameter Details Outcome Reference

Animal Model
Diet-induced obese

mice
[2]

Dosing Regimen

5 mg/kg, once daily,

for up to 50 days (oral

or intraperitoneal)

Significant reduction

in body weight and

improvement in

glucose tolerance

[2]

Key Findings

- Weight loss initiated

within 5 days of

treatment.- Improved

insulin and leptin

signaling.

[3]

Pharmacokinetic Profile
While detailed pharmacokinetic parameters are not fully published, DPM-1001 is known to be

orally bioavailable.[3][7]

Table 4: Known Pharmacokinetic Properties of DPM-1001

Parameter Observation Reference

Oral Bioavailability
Orally bioavailable in

preclinical models.
[3]

Blood-Brain Barrier
Crosses the blood-brain barrier

in preclinical models.
[7]

Experimental Protocols
PTP1B Inhibition Assay
Principle: The inhibitory activity of DPM-1001 on PTP1B can be determined by measuring the

dephosphorylation of a substrate, such as p-nitrophenyl phosphate (pNPP), which produces a
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chromogenic product.

Materials:

Recombinant human PTP1B

p-Nitrophenyl phosphate (pNPP)

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

DPM-1001 stock solution in DMSO

96-well microplate

Microplate reader

Procedure:

Prepare serial dilutions of DPM-1001 in the assay buffer.

In a 96-well plate, add 10 µL of each DPM-1001 dilution (or DMSO for control).

Add 80 µL of assay buffer containing PTP1B to each well.

Pre-incubate the plate at 37°C for 15 minutes.

Initiate the reaction by adding 10 µL of pNPP solution.

Incubate the plate at 37°C for 30 minutes.

Stop the reaction by adding 100 µL of 1 M NaOH.

Measure the absorbance at 405 nm using a microplate reader.

Calculate the percentage of inhibition for each concentration of DPM-1001 and determine

the IC50 value by non-linear regression analysis.

In Vivo Efficacy Study Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b12372842?utm_src=pdf-body
https://www.benchchem.com/product/b12372842?utm_src=pdf-body
https://www.benchchem.com/product/b12372842?utm_src=pdf-body
https://www.benchchem.com/product/b12372842?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372842?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Fig. 2: General workflow for an in vivo efficacy study of DPM-1001.

Conclusion
DPM-1001 is a promising preclinical candidate with a well-defined chemical structure and a

clear mechanism of action. Its ability to potently and selectively inhibit PTP1B translates to

significant improvements in metabolic parameters in animal models of obesity and diabetes.
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The plausible synthetic route outlined, along with the provided experimental protocols, offers a

solid foundation for researchers and drug development professionals interested in further

investigating this compound and related analogs. Future studies should focus on elucidating

the detailed pharmacokinetic and toxicological profile of DPM-1001 to support its potential

progression into clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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